molecular formula C6H10N4O2 B13277782 Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate

Cat. No.: B13277782
M. Wt: 170.17 g/mol
InChI Key: OXPDTUZXBFCVEC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (CuAAC) and proceeds under mild conditions with high efficiency . The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding is often facilitated by hydrogen bonding, π-stacking interactions, and coordination with metal ions . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester and amino groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-amino-3-(triazol-2-yl)propanoate

InChI

InChI=1S/C6H10N4O2/c1-12-6(11)5(7)4-10-8-2-3-9-10/h2-3,5H,4,7H2,1H3

InChI Key

OXPDTUZXBFCVEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1N=CC=N1)N

Origin of Product

United States

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